Methanamine, N-(3-thienylmethylene)-
Description
"Methanamine, N-(3-thienylmethylene)-" is a Schiff base derivative characterized by a methanamine backbone (CH₃NH₂) functionalized with a 3-thienylmethylene group. Schiff bases like this are typically synthesized via condensation reactions between primary amines and carbonyl compounds, forming imine linkages. Such compounds are pivotal in coordination chemistry, catalysis, and polymer science due to their tunable electronic and steric properties .
The 3-thienyl substituent introduces a sulfur-containing heteroaromatic ring, which may enhance conjugation and alter electronic properties compared to phenyl or pyridinyl analogs. This could influence reactivity in cycloadditions, catalytic activity, or stability in synthetic applications .
Properties
CAS No. |
124416-00-8 |
|---|---|
Molecular Formula |
C6H7NS |
Molecular Weight |
125.19 g/mol |
IUPAC Name |
N-methyl-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C6H7NS/c1-7-4-6-2-3-8-5-6/h2-5H,1H3 |
InChI Key |
DJFLZFSQBQALTD-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CSC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent on the methanamine backbone dictates key properties:
Key Observations :
Reactivity in Cycloaddition Reactions
Schiff bases like N-(phenylmethylene)methanamine are used in 1,3-dipolar cycloadditions with strained alkenes (e.g., cyclopropylidenecyclobutane), yielding spirocyclic isoxazolidines. For example:
- N-(Phenylmethylene)methanamine reacts with cyclopropylidenecyclobutane to form dispiro[(cyclobutane)isoxazolidine(cyclopropane)] derivatives in high regioselectivity .
- N-(Pyridinylmethylene)methanamine may exhibit altered regioselectivity due to pyridinyl’s electron-withdrawing effects, though specific data is unavailable.
Theoretical comparison with N-(3-thienylmethylene)methanamine :
- Thienyl’s electron-rich system could accelerate cycloaddition kinetics compared to phenyl analogs.
- Thermal rearrangements of cycloadducts (e.g., spiro[cyclopropane]azepinones) might differ due to sulfur’s polarizability .
Stability and Spectral Data
Thienyl Derivative Considerations :
- The thienyl group’s aromaticity would produce unique NMR shifts (e.g., downfield shifts for protons adjacent to sulfur).
- HRMS data for analogs like (E)-N-(3-methylbenzylidene)methanamine (e.g., m/z 238.1352 [M+H]⁺) suggests comparable molecular ion patterns .
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